molecular formula C19H18ClNO3S B2852580 N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide CAS No. 2249141-51-1

N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B2852580
CAS RN: 2249141-51-1
M. Wt: 375.87
InChI Key: VCDLHQJPYJSLEA-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a chloro group (-Cl) which is a common substituent in organic chemistry, and an ethoxy group (-OCH2CH3) which is a common ether group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, chloro, and ethoxy groups would all contribute to the overall structure. Unfortunately, without experimental data such as an X-ray crystallography study, it’s not possible to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, especially under acidic or alkaline conditions. The chloro group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

As with any chemical compound, handling “N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-12-14(20)9-8-13(17)2/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLHQJPYJSLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide

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